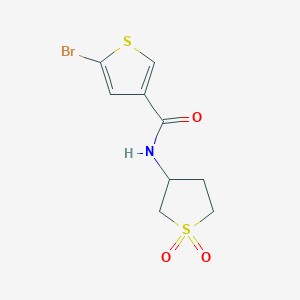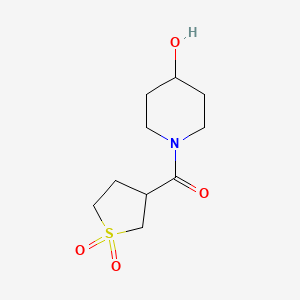![molecular formula C12H18N2O4 B7541824 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione](/img/structure/B7541824.png)
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione, also known as HP-β-CD, is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique chemical and physical properties. HP-β-CD is a derivative of cyclodextrin, which is a family of compounds that are widely used as drug delivery systems due to their ability to form inclusion complexes with various guest molecules.
Mecanismo De Acción
The mechanism of action of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is based on its ability to form inclusion complexes with various guest molecules. The hydrophobic cavity of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD can accommodate the hydrophobic moiety of the guest molecule, while the hydrophilic outer surface of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD interacts with the aqueous environment. This results in the formation of a stable complex that enhances the solubility and bioavailability of the guest molecule.
Biochemical and Physiological Effects:
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has been shown to have low toxicity and is generally considered safe for use in various applications. However, some studies have reported that 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD can cause adverse effects such as hemolysis, nephrotoxicity, and hepatotoxicity at high doses. Therefore, it is important to use 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD in a controlled manner and to monitor its effects on the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD in lab experiments is its ability to enhance the solubility and bioavailability of poorly soluble drugs. This makes it easier to study the pharmacokinetics and pharmacodynamics of the drug. However, one of the limitations of using 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is that it can interfere with some analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Direcciones Futuras
There are several future directions for the research and development of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD. One of the areas of interest is the synthesis of modified 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD derivatives with improved properties such as higher water solubility and lower toxicity. Another area of interest is the application of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD in gene delivery and tissue engineering. 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has also been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Therefore, further research is needed to explore the full potential of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD in various fields.
Conclusion:
In conclusion, 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is a cyclic oligosaccharide that has gained significant attention in the scientific community due to its unique chemical and physical properties. 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has various applications in drug delivery, food and cosmetic industries, and analytical chemistry. The mechanism of action of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is based on its ability to form inclusion complexes with various guest molecules. 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has low toxicity but can cause adverse effects at high doses. There are several advantages and limitations of using 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD in lab experiments. Finally, there are several future directions for the research and development of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD.
Métodos De Síntesis
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD can be synthesized using various methods such as enzymatic conversion, chemical modification, and microbial transformation. The most commonly used method for the synthesis of 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is the chemical modification of β-CD using 4-hydroxypiperidine and 3-oxopropionic acid. The reaction takes place in the presence of a catalyst and yields 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD as the final product.
Aplicaciones Científicas De Investigación
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has been extensively studied for its applications in drug delivery, food and cosmetic industries, and analytical chemistry. In drug delivery, 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD is used as a carrier molecule to enhance the solubility and bioavailability of poorly soluble drugs. 1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dioneβ-CD has also been used as a chiral selector in chromatographic separations and as a stabilizer in cosmetic and food formulations.
Propiedades
IUPAC Name |
1-[3-(4-hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c15-9-3-6-13(7-4-9)10(16)5-8-14-11(17)1-2-12(14)18/h9,15H,1-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFMBGIWIJBAPRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)CCN2C(=O)CCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-Hydroxypiperidin-1-yl)-3-oxopropyl]pyrrolidine-2,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[4-Nitro-3-(trifluoromethyl)anilino]propanamide](/img/structure/B7541771.png)

![2,3-Dihydro-1-benzothiophen-2-yl-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541777.png)
![(5-Chlorofuran-2-yl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanone](/img/structure/B7541784.png)
![2-[(5-Chlorothiadiazol-4-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7541785.png)
![1-[2-Fluoro-6-[3-(hydroxymethyl)piperidin-1-yl]phenyl]ethanone](/img/structure/B7541786.png)


